Éfonidipine

Vue d'ensemble

Description

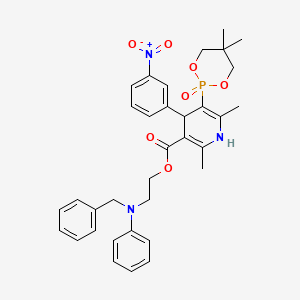

Efonidipine is a dihydropyridine calcium channel blocker marketed by Shionogi & Co. of Japan . It was launched in 1995 under the brand name Landel . The drug blocks both T-type and L-type calcium channels . It is used for the treatment of high blood pressure .

Molecular Structure Analysis

Efonidipine has a unique chemical structure. The phosphonate moiety at the C5 position of the dihydropyridine ring is considered to be important for the characteristic pharmacological profile of the drug . Its molecular formula is C34H38N3O7P and its molecular weight is 631.666 .Chemical Reactions Analysis

Efonidipine has been studied using various techniques such as fluorescence spectroscopy, thermal analysis, Fourier transform infrared spectroscopy, evolved gas analysis, environmental scanning electron microscopy, X-ray diffraction, spectrophotometry, high-performance liquid chromatography, and LC-MS/MS .Physical And Chemical Properties Analysis

Efonidipine has a molecular weight of 631.666 . It is a pale yellowish powder with a melting range of 154.7 to 172.0°C and a very high boiling point of 746.9°C . It is insoluble in water but soluble in DMSO, methanol, ethanol, and acetonitrile .Applications De Recherche Scientifique

Quantification dans la formulation de comprimés

Le chlorhydrate d’éfonidipine a été utilisé dans les formulations de comprimés. Une méthode analytique pour l’estimation rapide du chlorhydrate d’éfonidipine dans la formulation de comprimés a été rapportée . Cette méthode utilise des conceptions de criblage et d’optimisation statistiques avec la NP-HPTLC . La limite de détection et de quantification a été trouvée à 10,41 ng et 31,57 ng, respectivement . Cela suggère que l’analyse pourrait détecter avec précision et exactitude l’analyte jusqu’à une quantité de nanogrammes .

Effet neuroprotecteur

L’éfonidipine a été trouvée pour exercer un effet neuroprotecteur . Il a été démontré qu’il régularise à la baisse la voie de signalisation dépendante du TGF-β/SMAD-2 chez les rats diabétiques . Cela suggère que l’éfonidipine pourrait jouer un rôle clé dans la gestion des comorbidités associées à l’AVC et dans la réduction des risques d’AVC récurrent .

Traitement de l’hypertension

L’éfonidipine a été utilisée dans le traitement de l’hypertension . Elle a été étudiée chez des patients âgés de 18 à 65 ans atteints d’hypertension de stade 1 . L’étude a révélé que l’éfonidipine pourrait être bénéfique pour la gestion de l’hypertension chez ces patients .

Interaction avec l’albumine sérique bovine (BSA)

Des études spectroscopiques ont été menées sur l’interaction de l’éfonidipine avec l’albumine sérique bovine (BSA) . Ces recherches pourraient fournir des informations précieuses sur la pharmacocinétique et la pharmacodynamie de l’éfonidipine .

Bloqueur des canaux calciques

L’éfonidipine est un bloqueur des canaux calciques . Elle cible les canaux calciques voltage-dépendants, ce qui pourrait être bénéfique dans les complications cérébrovasculaires associées au diabète .

Activité antioxydante

L’éfonidipine a été trouvée pour augmenter les niveaux de marqueurs antioxydants . Cela suggère qu’elle pourrait avoir une activité antioxydante potentielle, ce qui pourrait être bénéfique dans diverses conditions de santé .

Mécanisme D'action

Target of Action

Efonidipine is a calcium channel blocker of the dihydropyridine class . Its primary targets are the L-type and T-type calcium channels . These channels play a crucial role in regulating the influx of calcium ions into cells, which is essential for various cellular functions, including muscle contraction and neurotransmitter release .

Mode of Action

Efonidipine inhibits the L-type and T-type calcium channels, leading to vasodilation and decreased automaticity of the heart . By inhibiting T-type calcium channel activity in sinoatrial (SA) node cells, efonidipine prolongs the late phase-4 depolarization of the sinoatrial node action potential, thereby decreasing heart rate . This action is associated with decreased myocardial oxygen demand and increases blood flow to the coronary arteries, thereby attenuating myocardial ischemia .

Biochemical Pathways

Efonidipine’s action on calcium channels affects several biochemical pathways. For instance, it has been shown to exert a cerebroprotective effect by down-regulating the TGF-β/SMAD-2-dependent signaling pathway in diabetic rats . This pathway is involved in cell growth, proliferation, differentiation, and apoptosis . Efonidipine also increases glomerular filtration rate (GFR) without increasing intra-glomerular pressure and filtration fraction .

Pharmacokinetics

Efonidipine exhibits solubility-limited oral bioavailability . After oral administration, peak plasma concentration is achieved in about 1.5 to 3.67 hours . The half-life of efonidipine is approximately 4 hours . Efonidipine is highly lipophilic, allowing it to easily penetrate phospholipid-rich cell membranes and reach the dihydropyridine binding site of the calcium channel targets .

Result of Action

The inhibition of calcium channels by efonidipine leads to several molecular and cellular effects. It causes vasodilation , reducing blood pressure and making it easier for the heart to pump blood throughout the body . Efonidipine also exerts negative chronotropic effects , decreasing heart rate . At the cellular level, it has been shown to reduce levels of malondialdehyde, acetylcholine esterase, and nitrite levels, and increase levels of antioxidant markers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of efonidipine. For instance, the drug’s solubility and oral absorption can be improved through the use of amorphous solid dispersion with a novel applied Parteck® SLC 500 mesoporous silica formulation . .

Safety and Hazards

Orientations Futures

Efonidipine has been shown to reduce plasma aldosterone levels in patients on regular hemodialysis, which is of additional benefit to the cardiovascular protection by antihypertensive therapy with efonidipine in patients with end-stage renal disease . It also plays a key role in the management of stroke-associated co-morbid conditions and reduces the chances of recurrent stroke .

Propriétés

IUPAC Name |

2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVFSAJIGAJDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9043988 | |

| Record name | Efonidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

746.9±60.0 °C | |

| Record name | Efonidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

poorly soluble | |

| Record name | Efonidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

This drug inhibits the L-type and T-type calcium channels, thereby leading to vasodilation and decreased automaticity of the heart. Efonidipine exerts negative chronotropic effects, decreasing heart rate. Acting on SA node cells by inhibiting T-type calcium channel activity, Efonidipine prolongs the late phase-4 depolarization of the sinoatrial node action potential, decreasing heart rate. This is associated with decreased myocardial oxygen demand and increases of blood flow to the coronary arteries and thereby attenuates myocardial ischemia. Efonidipine increases glomerular filtration rate (GFR) without increasing intra-glomerular pressure and filtration fraction . This increase leads to the prevention of renal damage that is normally associated with hypertension. Efonidipine increases the rate of renal sodium excretion via the suppression of aldosterone synthesis and aldosterone secretion from the adrenal glands. Aldosterone-induced renal parenchymal fibrosis is said to be suppressed by efonidipine. L-type calcium channel blockers, such as efonidipine, preferentially dilate afferent arterioles in the kidney, whereas both L-/T-type and L-/N-type calcium channel blockers potently dilate both afferent and efferent arterioles. The distinct actions of calcium channel blockers on the renal microcirculation are demonstrated by changes in glomerular capillary pressure and subsequent renal injury: L-type calcium channel blockers favor an increase in glomerular capillary pressure, whereas L-/T-type and L-/N-type CCBs alleviate glomerular hypertension. This supports the theory that L-Type/T-type calcium channel blockers may be of benefit in renal hypertension. Efonidipine is a long-acting medication due to a low dissociation constant. Recent studies suggest that efonidipine reduces plasma aldosterone levels in patients on regular hemodialysis, which is of additional benefit to the cardiovascular protection by antihypertensive therapy with efonidipine in patients with end-stage renal disease. | |

| Record name | Efonidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

111011-63-3 | |

| Record name | Landel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111011-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efonidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efonidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Efonidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFONIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40ZTP2T37Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)